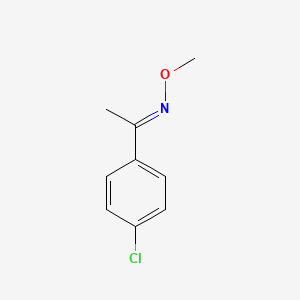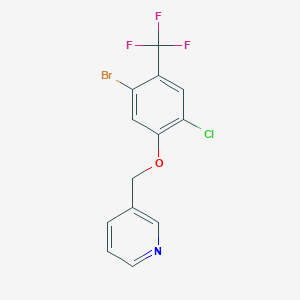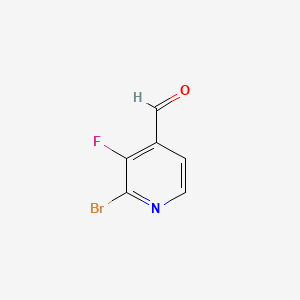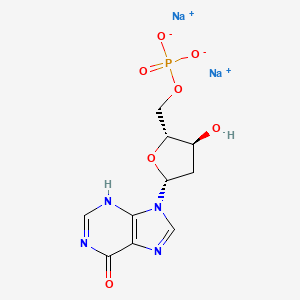
CID 5798639
説明
CID 5798639 is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5798639 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5798639 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function Control in Cells : CID is used for reversible and spatiotemporal control of protein function within cells. This application is particularly valuable for studying biological processes that are not accessible through traditional genetic interference methods. CID systems have been developed that allow precise control over protein function with excellent spatial and temporal resolution. These systems have been primarily applied in studying signal transductions, and emerging approaches extend their use in understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation in Mammalian Cells : Engineered platforms based on proteolysis-targeting chimera-based scalable CID (PROTAC-CID) have been developed for inducible gene regulation and gene editing in mammalian cells. These platforms enable fine-tuning of gene expression and multiplexing of biological signals with different logic gating operations. They are used for inducible expression of DNA recombinases and editors, offering versatile tools for transient genome manipulation (Ma et al., 2023).
iPSC-Derived Rejuvenated T Cell Therapy : In the field of regenerative medicine, CID systems, specifically inducible caspase-9 (iC9), have been integrated into therapies using induced pluripotent stem cells (iPSCs). Activation of iC9 with a specific CID initiates a caspase cascade that eliminates iPSCs and tumors originated from iPSCs. This safeguard system is promising for future clinical therapies using iPSCs (Ando et al., 2015).
Signal Manipulation and Cell Biology : CID techniques resolve problems in cell biology by providing insight into lipid second messengers and small GTPases. The technique helps in understanding how a small pool of signaling molecules can generate a large range of responses (DeRose, Miyamoto, & Inoue, 2013).
Safety in Stem Cell Therapies : The introduction of the iC9 suicide gene into human induced pluripotent stem cells (hiPSCs) controlled by CID provides a safety mechanism for cell therapies. This approach ensures rapid elimination of transduced hiPSCs, mitigating the risks associated with their oncogenic potential or adverse effects (Yagyu et al., 2015).
特性
IUPAC Name |
(1Z)-1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-14(15(10-11)20(22)23)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,18H,1H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLALDFCMZNHY-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5798639 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



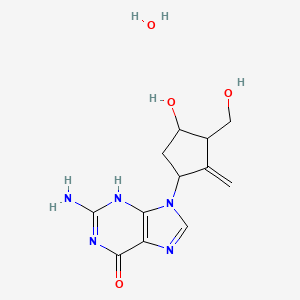
![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)

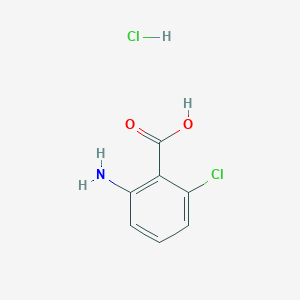
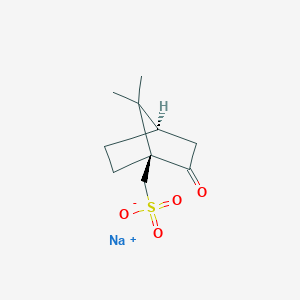
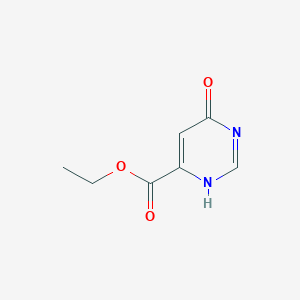
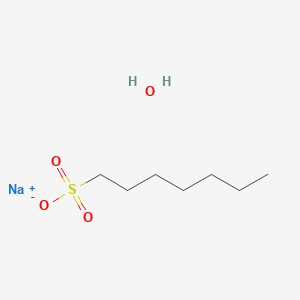
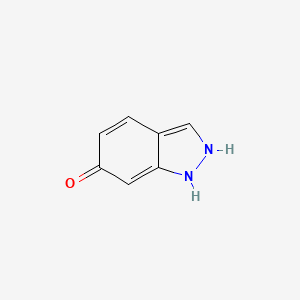
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-methoxy-2-sulfamoylbenzamide](/img/structure/B7888635.png)
